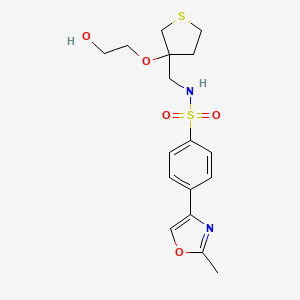
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H22N2O5S2 and its molecular weight is 398.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic organic compound that has garnered attention due to its potential biological activities and therapeutic applications. This compound features a complex structure that includes a tetrahydrothiophene ring, a methyloxazole moiety, and a benzenesulfonamide group, which contribute to its unique pharmacological properties.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C₁₅H₁₉N₃O₄S
- Molecular Weight: 341.39 g/mol
- CAS Number: 2310225-63-7
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group is known for its role in inhibiting various enzymes, particularly those involved in inflammatory pathways.
- Enzyme Inhibition: The compound has been shown to inhibit lipoxygenases (LOXs), which are crucial in the metabolism of polyunsaturated fatty acids into bioactive lipid mediators involved in inflammation and cell signaling .
- Receptor Modulation: It may also modulate receptor activities, potentially influencing pathways related to cell proliferation and apoptosis.
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
Anti-inflammatory Effects
Research indicates that derivatives of benzenesulfonamide can significantly reduce inflammation by inhibiting LOXs. For instance, compounds similar to this compound exhibit nanomolar potency against specific LOX isoforms, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Properties
The compound's ability to modulate cellular pathways suggests potential anticancer effects. Studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting metabolic pathways critical for cancer cell survival.
Research Findings and Case Studies
Several case studies have been conducted to explore the biological activity of related compounds:
- Case Study 1: A study focused on the structure-activity relationship (SAR) of benzenesulfonamide derivatives demonstrated that modifications at the sulfonamide nitrogen significantly affected anti-inflammatory potency. Compounds with hydroxyalkoxy side chains exhibited enhanced activity against LOXs, supporting further investigation into this compound .
- Case Study 2: Another investigation revealed that certain derivatives could effectively reduce platelet aggregation through inhibition of LOX pathways, indicating potential uses in cardiovascular disease management.
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-13-19-16(10-23-13)14-2-4-15(5-3-14)26(21,22)18-11-17(24-8-7-20)6-9-25-12-17/h2-5,10,18,20H,6-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGGFKGINVMSSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCSC3)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













